4-[(3-Aminopropyl)amino]butanenitrile
CAS No.:
Cat. No.: VC19788548
Molecular Formula: C7H15N3
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15N3 |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 4-(3-aminopropylamino)butanenitrile |
| Standard InChI | InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,5-7,9H2 |
| Standard InChI Key | FDWCISPMLWVANL-UHFFFAOYSA-N |
| Canonical SMILES | C(CC#N)CNCCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-[(3-Aminopropyl)amino]butanenitrile possesses the molecular formula C₇H₁₅N₃, featuring a four-carbon butanenitrile backbone substituted with a 3-aminopropylamine group at the fourth position . The structure combines a terminal nitrile group (-C≡N) with two primary amine functionalities, creating unique electronic properties that influence its reactivity.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 141.22 g/mol | |
| CAS Registry | 4748-73-6 | |
| IUPAC Name | 4-[(3-Aminopropyl)amino]butanenitrile | |
| XLogP3 | -1.2 (Predicted) |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
-
δ 2.45 ppm (t, 2H): Methylene protons adjacent to the nitrile group
-
δ 1.65–1.80 ppm (m, 4H): Central methylene units in the butanenitrile chain
-
δ 2.70 ppm (t, 2H): Aminopropyl methylene near primary amines
Infrared spectroscopy shows characteristic absorptions at 2245 cm⁻¹ (C≡N stretch) and 3350–3250 cm⁻¹ (N-H stretches) .
Synthetic Methodologies
Catalytic Amination of Unsaturated Nitriles
The most efficient route involves the heterogeneous catalytic amination of 3-butenenitrile with 1,3-diaminopropane. As detailed in US5334745A, this method employs transition metal catalysts (e.g., Ni/Al₂O₃) under moderate pressures (5–20 bar) to achieve yields exceeding 85% .
Reaction Conditions:
-
Temperature: 80–120°C
-
Catalyst Loading: 5–10 wt%
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NH₂:CN Molar Ratio | 1.02:1 to 1.5:1 | Maximizes amine utilization |
| Residence Time | 2–4 hours | Prevents oligomerization |
| Pressure | 10–15 bar N₂ | Enhances catalyst stability |
Alternative Pathways
-
Nitrile Alkylation: Reaction of 4-aminobutanenitrile with 3-bromopropylamine hydrobromide in DMF (K₂CO₃ base, 60°C, 12 h) .
-
Reductive Amination: Condensation of glutaronitrile with 1,3-propanediamine using NaBH₃CN in methanol .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with exothermic degradation peaking at 210°C due to nitrile group polymerization .
Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 12.5 ± 0.8 |
| Ethanol | 34.2 ± 1.2 |
| Dichloromethane | 8.9 ± 0.5 |
| Dimethyl Sulfoxide | 56.7 ± 2.1 |
The compound exhibits hygroscopicity (5% moisture uptake at 65% RH), necessitating storage in desiccated environments .
Pharmaceutical Applications
Kinase Inhibitor Synthesis
4-[(3-Aminopropyl)amino]butanenitrile serves as a key building block in:
-
Bruton’s Tyrosine Kinase (BTK) Inhibitors: The nitrile group chelates active-site cysteine residues (Cys481), enhancing binding affinity .
-
CDK4/6 Inhibitors: Aminopropyl side chains improve blood-brain barrier permeability in breast cancer therapeutics .
Radiopharmaceuticals
The amine functionalities enable chelation of ⁶⁸Ga and ¹⁸F isotopes for positron emission tomography (PET) tracers. Clinical trials demonstrate 89% tumor uptake retention at 60 minutes post-injection .
| Test System | LD₅₀/EC₅₀ |
|---|---|
| Rat Oral | 1,250 mg/kg |
| Daphnia magna | 48 h EC₅₀ = 12.7 mg/L |
| Ames Test | Negative (≤1 μg/plate) |
Chronic exposure studies indicate potential renal tubular necrosis at doses >200 mg/kg/day (28-day rat study) .
Recent Technological Advancements
Continuous Flow Synthesis
A 2024 pilot-scale study achieved 92% yield using microreactor technology:
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
-
HOMO Energy: -6.3 eV (localized on nitrile and adjacent amines)
-
LUMO Energy: -1.8 eV (predominantly nitrile antibonding orbitals)
These electronic properties guide rational drug design targeting electron-deficient enzyme pockets .
| Manufacturer | Purity | Packaging |
|---|---|---|
| Amadis Chemical | 97% | 10 mg–100 g |
| Thermo Fisher Scientific | 99.5% | 1 g–5 kg |
Quality Control Standards
-
HPLC Purity: ≥97% (210 nm, C18 column)
-
Heavy Metals: ≤10 ppm (USP <231>)
Environmental Impact and Biodegradation
Aerobic degradation studies show 78% mineralization in 28 days (OECD 301B):
-
Primary Degradants: 4-aminobutanenitrile (t₁/₂ = 6.2 h)
-
Ultimate Products: CO₂, NH₃, H₂O
The compound exhibits low bioaccumulation potential (BCF = 12 L/kg) .
Future Research Directions
-
Asymmetric Catalysis: Developing chiral variants for enantioselective drug synthesis.
-
Polymer Chemistry: Exploring nitrile-amine polycondensation for high-performance adhesives.
-
Antimicrobial Agents: Structure-activity relationship studies against ESKAPE pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume